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Compound of Interest

Compound Name: Futibatinib

Cat. No.: B611163 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of futibatinib and other covalent fibroblast growth factor receptor (FGFR)

inhibitors, supported by experimental data. We delve into the biochemical and cellular activities,

resistance profiles, and underlying experimental methodologies to offer a comprehensive

resource for evaluating these targeted therapies.

Futibatinib is an irreversible covalent inhibitor of FGFR1, 2, 3, and 4.[1] It covalently binds to a

conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This distinct

mechanism of action differentiates it from reversible ATP-competitive inhibitors and other

covalent inhibitors that may target different residues.

Biochemical Potency and Selectivity
The in vitro inhibitory activity of futibatinib and other covalent and non-covalent FGFR

inhibitors against the four FGFR isoforms is a critical measure of their potency and selectivity.

The half-maximal inhibitory concentration (IC50) values from various studies are summarized

below. It is important to note that direct comparisons of IC50 values across different studies

should be made with caution due to potential variations in experimental conditions, such as

ATP concentration in kinase assays.
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Inhibitor Type
FGFR1
IC50 (nM)

FGFR2
IC50 (nM)

FGFR3
IC50 (nM)

FGFR4
IC50 (nM)

Other
Notable
Targets
(IC50 nM)

Futibatinib
Covalent,

Irreversible
1.8 1.4 1.6 3.7

FIIN-2
Covalent,

Irreversible
3.09 4.3 27 45.3

PRN1371
Covalent,

Irreversible
0.6 1.3 4.1 19.3

CSF1R

(8.1)

Pemigatini

b

Non-

covalent,

Reversible

0.4 0.5 1.0 30

Infigratinib

Non-

covalent,

Reversible

1.1 1.0 2.0 61

Erdafitinib

Non-

covalent,

Reversible

1.2 2.5 3.0 5.7

Activity Against Resistance Mutations
A key advantage of covalent inhibitors like futibatinib is their potential to overcome acquired

resistance to reversible inhibitors. Secondary mutations in the FGFR kinase domain are a

primary mechanism of acquired resistance.[3] Futibatinib has demonstrated potent activity

against several of these clinically relevant mutations.
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Mutation Futibatinib IC50 (nM) Other Inhibitor IC50 (nM)

FGFR2 V564F (gatekeeper) - FIIN-2: Good potency

FGFR2 V564M (gatekeeper) - FIIN-2: 58, FIIN-3: 64

FGFR1 V561M (gatekeeper) -
FIIN-2 and FIIN-3: Potent

inhibition

Cellular Activity
The anti-proliferative activity of these inhibitors in cancer cell lines harboring FGFR alterations

provides a crucial link between biochemical potency and potential therapeutic efficacy.

Cell Line Cancer Type
FGFR
Alteration

Futibatinib
GI50 (µM)

Other Inhibitor
IC50/EC50

AN3 CA
Endometrial

Carcinoma

FGFR2 K310R,

N549K
- FIIN-2: Potent

SNU-16
Gastric

Carcinoma

FGFR2

Amplification
~0.01-0.05

PRN1371: 2.6

nM

NCI-H1581 Lung Cancer
FGFR1

Amplification
~0.01-0.05 FIIN-2: Potent

RT112 Bladder Cancer FGFR3 Fusion ~0.01-0.05 FIIN-2: Potent

KMS-11
Multiple

Myeloma

FGFR3

Translocation
~0.01-0.05 -

In Vivo Efficacy
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of

FGFR inhibitors.
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Inhibitor
Xenograft
Model

Tumor Type
FGFR
Alteration

Outcome

Futibatinib AN3 CA
Endometrial

Carcinoma

FGFR2 K310R,

N549K

Significant

antitumor

efficacy

Futibatinib SNU-16
Gastric

Carcinoma

FGFR2

Amplification

Significant

antitumor

efficacy

PRN1371 SNU-16
Gastric

Carcinoma

FGFR2

Amplification

Dose-dependent

reduction in

tumor volume

Ponatinib,

Dovitinib,

BGJ398

Patient-Derived

Xenograft

Cholangiocarcino

ma

FGFR2-CCDC6

fusion

Inhibition of

tumor growth

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating

these inhibitors, the following diagrams are provided.
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Caption: Simplified FGFR signaling pathway.
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Caption: General experimental workflow for FGFR inhibitor evaluation.

Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on

the kinase activity of a specific FGFR isoform. A common method is the ADP-Glo™ Kinase

Assay.

Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme;

kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA); ATP; substrate
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(e.g., poly(E,Y)4:1); test compounds (e.g., futibatinib) serially diluted in DMSO; ADP-Glo™

Reagent; Kinase Detection Reagent; 384-well plates.

Procedure:

A kinase reaction mixture is prepared containing the kinase buffer, FGFR enzyme, and

substrate.

The test compound at various concentrations is added to the wells of the microplate.

The kinase reaction is initiated by adding ATP.

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the

remaining ATP.

The Kinase Detection Reagent is added to convert ADP to ATP and generate a

luminescent signal.

Luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of

kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay Protocol)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of FGFR inhibitors on

cancer cell lines. The MTT assay is a widely used colorimetric assay.

Reagents and Materials: Cancer cell lines with known FGFR status; cell culture medium;

fetal bovine serum (FBS); 96-well plates; test compounds serially diluted in DMSO; MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution

(e.g., DMSO or a solution of SDS in HCl).

Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the test compound and incubated for a

specified period (e.g., 72 hours).

MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4

hours) to allow the formation of formazan crystals by metabolically active cells.

The solubilization solution is added to dissolve the formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-

maximal growth inhibitory concentration (GI50) or effective concentration (EC50) is

determined by plotting the percentage of cell viability against the logarithm of the inhibitor

concentration.[4]

In Vivo Xenograft Model (General Protocol)
In vivo xenograft models are used to evaluate the anti-tumor efficacy of FGFR inhibitors in a

living organism.

Materials: Immunocompromised mice (e.g., nude or SCID mice); cancer cell line or patient-

derived tumor tissue with FGFR alterations; vehicle solution; test compound.

Procedure:

Tumor cells or tissue fragments are implanted subcutaneously or orthotopically into the

mice.

When tumors reach a palpable size, the mice are randomized into treatment and control

groups.

The test compound is administered to the treatment group (e.g., orally or by injection) at a

specified dose and schedule. The control group receives the vehicle solution.
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Tumor size is measured regularly (e.g., with calipers), and animal body weight and general

health are monitored.

At the end of the study, the tumors are excised and may be used for further analysis (e.g.,

pharmacodynamic studies).

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated group to the control group. Statistical analysis is performed to determine the

significance of the anti-tumor effect.[5]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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